molecular formula C13H18N2O B1319848 N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide CAS No. 926227-21-6

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide

Cat. No.: B1319848
CAS No.: 926227-21-6
M. Wt: 218.29 g/mol
InChI Key: MFMKLLUADPTKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is characterized by the presence of an amino group, a methyl group, and a cyclopentanecarboxamide moiety attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentanecarboxamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide
  • N-(4-Amino-2-methylphenyl)cyclobutanecarboxamide
  • N-(4-Amino-2-methylphenyl)cycloheptanecarboxamide

Comparison: N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic implications based on various research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₈N₂O, featuring a cyclopentanecarboxamide structure with an amino group and a methylphenyl substituent. This unique structure contributes to its chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets. The amino group can form hydrogen bonds with macromolecules, while the cyclopentanecarboxamide moiety can engage hydrophobic interactions, modulating the activity of enzymes and receptors. This dual interaction profile suggests that the compound could influence various signaling pathways in biological systems .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications for diseases where these enzymes play a critical role .

Interaction with Biological Macromolecules

The compound has shown potential in interacting with proteins and nucleic acids, which could affect its biological activity and efficacy as a therapeutic agent. These interactions merit further investigation to elucidate the specific binding mechanisms and affinities involved .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, compounds within the cyclopentane series have demonstrated significant protection against seizures in animal models, suggesting that similar structural features may confer anticonvulsant properties to this compound .

Selectivity and Potency

In studies evaluating structure-activity relationships (SAR), modifications to the cyclopentane framework have been shown to influence the selectivity and potency against various kinases. For example, certain derivatives exhibited favorable low nanomolar IC₅₀ values against specific kinases, indicating that this compound could be optimized for enhanced biological activity through structural modifications .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Anticonvulsant PotentialDemonstrated protection against seizures in animal models
Interaction with ProteinsMay interact with various proteins influencing signaling pathways
SAR InsightsStructural modifications enhance selectivity against kinases

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKLLUADPTKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588302
Record name N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-21-6
Record name N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.